
3-Fluor-4-(oxolan-3-yloxy)anilin
Übersicht
Beschreibung
3-Fluoro-4-(oxolan-3-yloxy)aniline is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-(oxolan-3-yloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(oxolan-3-yloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Docking- und quantitative Struktur-Aktivitäts-Beziehungsstudien
“3-Fluor-4-(oxolan-3-yloxy)anilin” wurde in Docking- und quantitativen Struktur-Aktivitäts-Beziehungsstudien (QSAR) verwendet. Diese Studien wurden an einem ausgewählten Satz von 103 Verbindungen mit Variationen sowohl in der Struktur als auch in der Aktivität durchgeführt. Die Verbindung wurde verwendet, um die Orientierungen und bevorzugten aktiven Konformationen von c-Met-Kinase-Inhibitoren zu untersuchen . Diese Forschung ist entscheidend für das Verständnis der molekularen Merkmale, die zu einer hohen inhibitorischen Aktivität der untersuchten Verbindungen beitragen .
Pharmazeutische Tests
“this compound” wird auch in pharmazeutischen Tests verwendet . Es dient als hochwertiger Referenzstandard für genaue Ergebnisse . Diese Verbindung ist eine vielseitige chemische Verbindung, die in verschiedenen wissenschaftlichen Forschungsarbeiten verwendet wird. Ihre Anwendungen reichen von der pharmazeutischen Entwicklung bis zur Materialwissenschaft und machen sie zu einem wertvollen Werkzeug für innovative Studien.
Biochemische Analyse
Biochemical Properties
3-Fluoro-4-(oxolan-3-yloxy)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase that is activated by hepatocyte growth factor (HGF). This interaction leads to receptor dimerization and autophosphorylation, triggering downstream signaling pathways such as Ras/MAPK, c-Src, and PI3K/Akt . These interactions are crucial for normal physiological events, including placental development and liver regeneration.
Cellular Effects
The effects of 3-Fluoro-4-(oxolan-3-yloxy)aniline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with c-Met kinase affects cell proliferation, differentiation, and survival. Additionally, 3-Fluoro-4-(oxolan-3-yloxy)aniline has been studied for its potential anti-cancer activity, particularly in breast cancer cells . It has been shown to inhibit cell growth and induce apoptosis in these cells.
Molecular Mechanism
At the molecular level, 3-Fluoro-4-(oxolan-3-yloxy)aniline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its binding to c-Met kinase leads to the activation of downstream signaling pathways, which in turn regulate various cellular processes. The compound’s ability to inhibit c-Met kinase activity is particularly significant in the context of cancer, where it can prevent the proliferation and metastasis of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-(oxolan-3-yloxy)aniline change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoro-4-(oxolan-3-yloxy)aniline remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-(oxolan-3-yloxy)aniline vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
3-Fluoro-4-(oxolan-3-yloxy)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with c-Met kinase, for example, influences the Ras/MAPK and PI3K/Akt pathways, which are critical for cell growth and survival . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Fluoro-4-(oxolan-3-yloxy)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that 3-Fluoro-4-(oxolan-3-yloxy)aniline is efficiently transported across cell membranes and distributed throughout the cytoplasm . This widespread distribution is crucial for its biological activity and effectiveness in experimental studies.
Subcellular Localization
The subcellular localization of 3-Fluoro-4-(oxolan-3-yloxy)aniline plays a key role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its interaction with c-Met kinase occurs at the cell membrane, where the receptor is located . This localization is essential for the compound’s ability to modulate signaling pathways and exert its biological effects.
Eigenschaften
IUPAC Name |
3-fluoro-4-(oxolan-3-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-5-7(12)1-2-10(9)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCUBNKYJXPSTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Chloro-phenyl)-2-[4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetamide](/img/structure/B1443814.png)
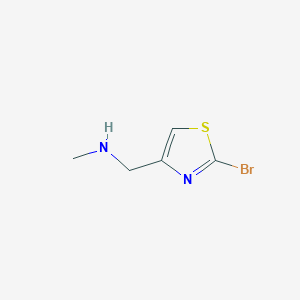
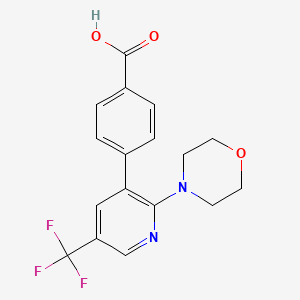

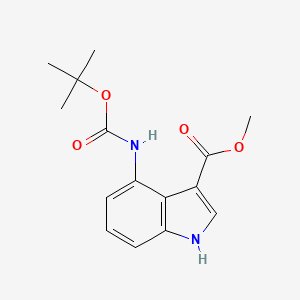
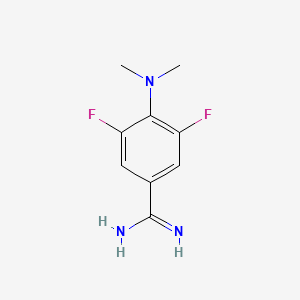
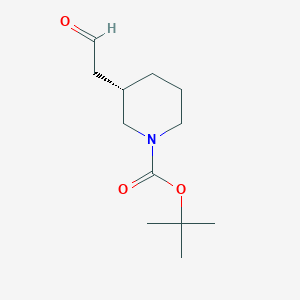
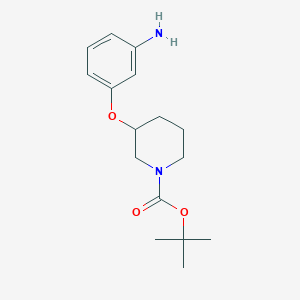
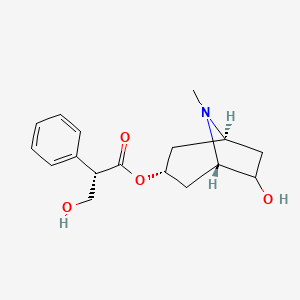
![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloro-2-phenylacetamide](/img/structure/B1443827.png)
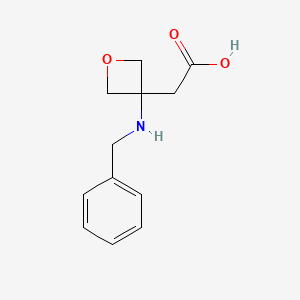
![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)
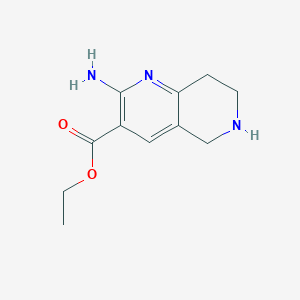
![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)
